molecular formula C14H9N3OS B296111 N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine

Cat. No.: B296111
M. Wt: 267.31 g/mol
InChI Key: LOEDWVLWOJXEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine, also known as BTA-1, is a heterocyclic compound with potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine involves its interaction with ion channels in the brain, specifically voltage-gated potassium channels. This compound has been shown to bind to a specific site on these channels, leading to a reduction in their activity and an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its activity on ion channels, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. This suggests that this compound may have potential applications in the treatment of neurological disorders and other conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency, which may require the use of higher concentrations in experiments.

Future Directions

There are several potential future directions for research on N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Another potential direction is the investigation of this compound's activity on other ion channels and receptors in the brain. Finally, this compound could be used in combination with other compounds to investigate their interactions and potential synergistic effects.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that this compound can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes this compound a valuable tool for investigating the underlying mechanisms of neurological disorders such as epilepsy and Alzheimer's disease.

Properties

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H9N3OS/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17)

InChI Key

LOEDWVLWOJXEGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-aminophenol (21.8 g (0.20 mol)) was dissolved in 944 g of DMF, thereto was added 40 mL of 5 mol/L aqueous sodium hydroxide solution (equivalent to 0.20 mol of sodium hydroxide), the resulting mixture was stirred at room temperature for 30 minutes, and then thereto was added a solution obtained by dissolving 50.9 g (0.20 mol) of the obtained S,S′-dimethyl-N-(2-benzothiazolyl)carbonimidodithioate in 1416 g of DMF. The resulting mixture was then heated to 153° C., refluxed under a nitrogen atmosphere for 6 hours, and then cooled to room temperature, and the reaction liquid was added dropwise in 2000 g of water. A precipitate was filtered off, washed with water, and dried to obtain 30.0 g of 2-(2-benzothiazolylamino)benzoxazole (L5: see Table 1 below). The yield was 56.1% based on 2-aminophenol.
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
944 g
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1416 g
Type
solvent
Reaction Step Three
Name
Quantity
2000 g
Type
solvent
Reaction Step Four

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